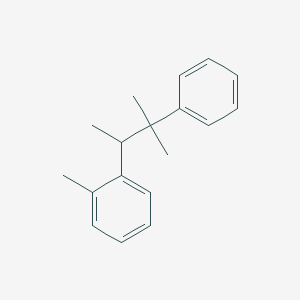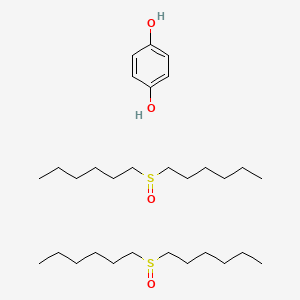![molecular formula C24H22N3O5P B14204252 Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]- CAS No. 824409-55-4](/img/structure/B14204252.png)
Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]- is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]- typically involves multiple steps, including the formation of the piperazine ring and the introduction of the acridinylcarbonyl and phosphonooxyphenyl groups. Common synthetic routes may involve:
Formation of Piperazine Ring: This can be achieved through the cyclization of appropriate diamines or through the reduction of piperazine precursors.
Introduction of Acridinylcarbonyl Group: This step may involve the reaction of piperazine with acridinylcarbonyl chloride under basic conditions.
Introduction of Phosphonooxyphenyl Group: This can be achieved through the reaction of piperazine with phosphonooxyphenyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]- involves its interaction with specific molecular targets and pathways. The acridinylcarbonyl group may intercalate with DNA, disrupting its function, while the phosphonooxyphenyl group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine derivatives: Compounds such as 1-(3-pyridylcarbonyl)piperazine and 1-(3-phenylpropyl)piperazine share structural similarities with piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]-.
Acridine derivatives: Compounds like acridine orange and proflavine have similar acridinyl groups and exhibit comparable biological activities.
Uniqueness
Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]- is unique due to the combination of the acridinylcarbonyl and phosphonooxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
824409-55-4 |
|---|---|
Molekularformel |
C24H22N3O5P |
Molekulargewicht |
463.4 g/mol |
IUPAC-Name |
[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C24H22N3O5P/c28-24(23-19-8-1-3-10-21(19)25-22-11-4-2-9-20(22)23)27-14-12-26(13-15-27)17-6-5-7-18(16-17)32-33(29,30)31/h1-11,16H,12-15H2,(H2,29,30,31) |
InChI-Schlüssel |
JBRWHCOMHPRUQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC(=CC=C2)OP(=O)(O)O)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


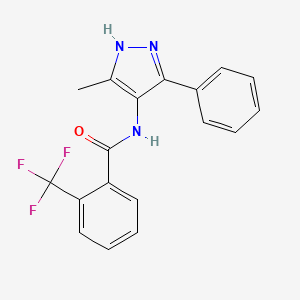
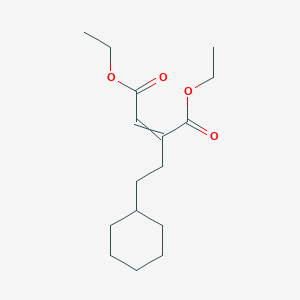

![2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14204194.png)
![1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14204210.png)

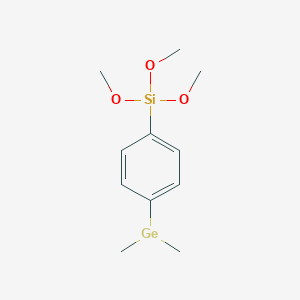
![Tert-butyl[(12-iodododecyl)oxy]dimethylsilane](/img/structure/B14204219.png)


![1,5-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B14204232.png)

